molecular formula C20H22N4O2S B3464432 N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B3464432
M. Wt: 382.5 g/mol
InChI Key: RMPSCBRTBQEGME-UHFFFAOYSA-N
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Description

“N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide” is a complex organic compound. Compounds with similar structures, such as Benzothiazole derivatives, have been studied for their broad spectrum biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Scientific Research Applications

Antimicrobial Activities

Triazole derivatives, such as the one , have been explored for their antimicrobial properties. A study by Altıntop et al. (2011) demonstrated that certain triazole derivatives exhibit potent antimicrobial activities against various Candida species and pathogenic bacteria, highlighting their potential in addressing microbial infections (Altıntop et al., 2011).

Anti-Cancer Properties

Research by Šermukšnytė et al. (2022) indicates that triazole-thiol derivatives can have significant cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer. These compounds have shown promising results in inhibiting cancer cell migration and growth, suggesting a potential role in cancer therapy (Šermukšnytė et al., 2022).

Anti-Inflammatory Applications

Triazole compounds have been identified for their anti-inflammatory effects. For instance, Ertas et al. (2022) synthesized triazine derivatives and investigated their cyclooxygenase (COX) inhibitory activity. Some derivatives demonstrated strong inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory process (Ertas et al., 2022).

Potential in Neurological Disorders

A study by Virk et al. (2018) explored the enzyme inhibitory activities of triazole analogues. They found that certain compounds exhibited good inhibitory activity against enzymes related to neurological functions, suggesting potential applications in treating neurological disorders (Virk et al., 2018).

Molecular Docking and Binding Studies

Karayel (2021) conducted a study focusing on the molecular docking and binding properties of triazole-benzimidazole derivatives. These compounds showed promising interactions with certain biological targets, indicating potential applications in drug design and development (Karayel, 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, Benzothiazole derivatives have been shown to inhibit the metalloenzyme carbonic anhydrase (CA), which plays a crucial role in various types of cancer cell lines .

Future Directions

The future directions for research on a compound like “N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide” would likely depend on the results of initial studies on its properties and potential applications. For example, if it’s found to have anticancer properties, future research might focus on optimizing its structure for better efficacy, studying its mechanism of action, or testing it in clinical trials .

properties

IUPAC Name

N-benzyl-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-24-19(16-9-11-17(26-2)12-10-16)22-23-20(24)27-14-18(25)21-13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPSCBRTBQEGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-benzyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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